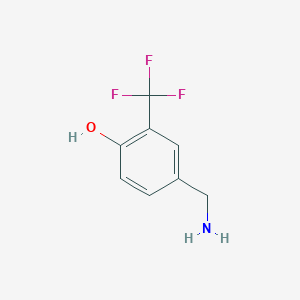

4-(Aminomethyl)-2-(trifluoromethyl)phenol

Description

Properties

CAS No. |

916303-81-6 |

|---|---|

Molecular Formula |

C8H8F3NO |

Molecular Weight |

191.15 g/mol |

IUPAC Name |

4-(aminomethyl)-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H,4,12H2 |

InChI Key |

WTLFSCQLSNFKJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

2-Amino-4-(trifluoromethyl)phenol

- Structure: Amino (–NH2) at 2-position, –CF3 at 4-position.

- Properties : Molecular weight = 207.14 g/mol; marketed as a fluorochemical intermediate for lab use .

- Key Differences: The inverted positions of –NH2 and –CF3 significantly alter electronic effects.

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride

- Structure: Branched 1-amino-2,2,2-trifluoroethyl group at 4-position.

- Properties : Molecular weight = 245.62 g/mol; likely used as a pharmaceutical intermediate .

- Key Differences: The branched trifluoroethyl group introduces steric hindrance, which may reduce enzymatic degradation compared to the linear aminomethyl group in the target compound .

Functional Group Analogues

4-(Trifluoromethyl)phenol (FMP)

- Structure: –CF3 at 4-position, lacking the aminomethyl group.

- Properties: Molecular weight = 162.11 g/mol; known as a toxic impurity causing respiratory and ocular irritation .

- Key Differences: The absence of the aminomethyl group reduces polarity and increases volatility, contributing to its toxicity. In contrast, the target compound’s –CH2NH2 group may mitigate toxicity through improved solubility and metabolic detoxification .

Methoxy-4-(2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)vinyl)phenol (6j)

- Structure : –CF3 on a phenyl ring linked via an oxadiazole-vinyl group.

- Properties : Exhibits neuroprotective effects, inhibits acetylcholinesterase (AChE), and crosses the blood-brain barrier (BBB) .

- Key Differences : The oxadiazole-vinyl moiety enhances π-π stacking interactions, which are absent in the target compound. This structural feature likely underpins 6j’s superior BBB permeability and enzyme inhibition .

Metal-Binding Analogues

Schiff Base Derivatives (e.g., (E)-4-methyl-2-[3-(trifluoromethyl)phenyliminomethyl]phenol)

- Structure: Imine (–CH=N–) linkage with –CF3 and phenolic groups.

- Properties : Forms stable complexes with vanadium and copper ions; used in catalysis and medicinal chemistry .

- Key Differences : The imine group enables metal chelation, a property absent in the target compound. This makes Schiff bases more suitable for catalytic applications .

Comparative Data Table

Key Research Findings

Synthetic Accessibility: The target compound’s synthesis may require regioselective protection of the aminomethyl group, as seen in analogous protocols using Boc (tert-butoxycarbonyl) protection .

Biological Activity: Trifluoromethylphenolic derivatives with amino groups (e.g., 6j) show promise in neurodegenerative disease treatment due to enzyme inhibition and BBB permeability .

Toxicity Profile: The aminomethyl group in 4-(Aminomethyl)-2-(trifluoromethyl)phenol may reduce the acute toxicity observed in 4-(trifluoromethyl)phenol .

Q & A

Q. What are the optimized synthetic routes for 4-(Aminomethyl)-2-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-(trifluoromethyl)phenol derivatives with aminomethylating agents (e.g., formaldehyde and ammonia under acidic conditions). Key parameters include:

- Solvent : Dimethylformamide (DMF) or methanol for solubility and reactivity .

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Catalysts : Use of sodium hydride or palladium catalysts for selective amination .

Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by column chromatography. Typical yields range from 40%–65%, depending on substituent steric effects .

Q. How can structural characterization of 4-(Aminomethyl)-2-(trifluoromethyl)phenol be performed to confirm purity and regiochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (aminomethyl group), and absence of impurities like unreacted precursors .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time compared to standards validates purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The trifluoromethyl group is electron-withdrawing, directing EAS to the meta position relative to itself, while the aminomethyl group acts as an electron donor, activating the ortho/para positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves nitration or halogenation reactions, with products analyzed via LC-MS and NMR .

Q. How does 4-(Aminomethyl)-2-(trifluoromethyl)phenol interact with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. The trifluoromethyl group enhances binding via hydrophobic interactions, while the aminomethyl group may form hydrogen bonds with active-site residues .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) to determine affinity (KD). For example, reported KD values for similar compounds range from 1–10 µM .

Q. What strategies mitigate challenges in using this compound for in vivo studies, such as solubility or metabolic instability?

- Methodological Answer :

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or formulation as a hydrochloride salt .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS. Structural modifications (e.g., replacing the aminomethyl with a bulkier group) can reduce CYP-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.